MNI-caged-D-aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

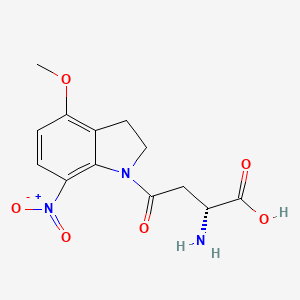

MNI-caged-D-aspartate, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .

Mode of Action

This compound is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .

Biochemical Pathways

The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .

In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .

Pharmacokinetics

It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .

Result of Action

The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .

The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .

Action Environment

The action of this compound is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .

Análisis Bioquímico

Biochemical Properties

MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.

Cellular Effects

The effects of this compound on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .

Metabolic Pathways

As a derivative of D-aspartate, this compound is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

Actividad Biológica

MNI-caged-D-aspartate (MNI-D-Asp) is a photolabile compound designed to study the dynamics of neurotransmitter interactions, particularly in the context of NMDA (N-methyl-D-aspartate) receptor activation and glutamate transporter behavior. This compound is a derivative of D-aspartate, modified with a 4-methoxy-7-nitroindolinyl (MNI) group that renders it biologically inactive until exposed to UV light, at which point it releases D-aspartate.

- Chemical Name : (R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid

- CAS Number : 845555-94-4

- Purity : ≥98%

MNI-D-Asp exhibits a quantum yield of photolysis of approximately 0.09 at pH 7.4, indicating its efficiency in releasing D-aspartate upon UV irradiation . Upon photolysis, MNI-D-Asp selectively activates NMDA receptors without affecting AMPA/kainate receptors or metabotropic glutamate receptors (mGluRs), making it a valuable tool for studying excitatory synaptic transmission and glutamate dynamics in the central nervous system .

NMDA Receptor Activation

MNI-D-Asp has been shown to trigger robust NMDA receptor currents in various neuronal types, including hippocampal pyramidal neurons. This selective activation allows researchers to investigate NMDA receptor function in real-time without interference from other glutamate receptor pathways .

Glutamate Transporter Interaction

The compound also serves as a substrate for excitatory amino acid transporters (EAATs). Studies have demonstrated that photoreleased D-aspartate can evoke currents mediated by glutamate transporters in astrocytes and Purkinje neurons, indicating its potential for monitoring transporter activity in acute brain slices .

Research Case Studies

- Study on Photolysis Effects : A study demonstrated that upon photolysis of MNI-D-Asp, there was a significant increase in NMDA receptor-mediated currents without activating AMPA/kainate receptors. This finding supports the hypothesis that MNI-D-Asp can be used to selectively probe NMDA receptor dynamics in neuronal networks .

- Transporter Activation : Another research highlighted that photorelease of D-aspartate from MNI-D-Asp triggered glutamate transporter-mediated currents in astrocytes, suggesting its utility for studying the interactions between neurotransmitter release and uptake mechanisms .

Summary of Findings

| Parameter | Value |

|---|---|

| Quantum Yield of Photolysis | 0.09 |

| Purity | ≥98% |

| NMDA Receptor Activation | Robust currents observed |

| AMPA/Kainate Receptor Activation | None observed |

| Glutamate Transporter Interaction | Currents evoked in astrocytes and Purkinje cells |

Propiedades

IUPAC Name |

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNVWKDWOLQDKH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.